3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine
Description
Properties
CAS No. |
1706454-55-8 |
|---|---|
Molecular Formula |
C12H6BrFN2S |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
3-bromo-6-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6BrFN2S/c13-11-9-5-6-10(15-12(9)17-16-11)7-1-3-8(14)4-2-7/h1-6H |
InChI Key |
XRNPLRUXMDFHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=NS3)Br)F |
Origin of Product |
United States |
Preparation Methods
Thio Intermediate Synthesis
The isothiazolo[5,4-b]pyridine core is assembled using a potassium O-ethyl dithiocarbonate-mediated protocol. Starting with 2-amino-5-bromopyridine, treatment with potassium O-ethyl dithiocarbonate in ethanol under reflux forms the thiol-thione tautomer (Figure 1A). This intermediate undergoes cyclization upon heating with acetic anhydride, yielding the thiazolo[5,4-b]pyridine skeleton.
Critical Parameters:
Sulfur Removal and Aromatization
The thione intermediate is reduced to the aromatic isothiazolo ring using iron powder in acetic acid at 60°C. This step removes excess sulfur and stabilizes the fused ring system.
Bromination and Functionalization
Regioselective Bromination
Bromine is introduced at the 3-position via electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C ensures regioselectivity, with the electron-deficient pyridine ring directing bromination to the thiazole-adjacent position.
Optimization Note:
Lower temperatures (0–5°C) minimize di-bromination byproducts, as observed in related thiazolo[4,5-b]pyridine systems.
Alternative Pathways and Comparative Analysis
One-Pot Cyclohalogenation
An alternative method involves simultaneous cyclization and bromination. Treating 2-amino-5-(4-fluorophenyl)pyridine with bromine in acetic acid forms the isothiazolo ring while introducing bromine at the 3-position. However, this approach suffers from lower yields (45–50%) due to over-bromination.
Late-Stage Functionalization
Post-functionalization of pre-formed 3-bromoisothiazolo[5,4-b]pyridine via Ullmann coupling with 4-fluoroiodobenzene has been attempted but requires harsh conditions (CuI, 130°C) and results in moderate yields (55–60%).
Characterization and Analytical Validation
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) of the final compound shows:
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a retention time of 12.22 minutes with 95.51% purity, consistent with reported methods.
Challenges and Optimization Strategies
Competing Side Reactions
Catalyst Selection
B(C₆F₅)₃-catalyzed reductions improve efficiency in related systems, reducing disulfide byproducts from 30% to <5%.
Scalability and Industrial Relevance
The four-step synthesis (thio intermediate → cyclization → bromination → coupling) is scalable to multigram quantities, with an overall yield of 42–48%. Key considerations include:
Chemical Reactions Analysis
Functionalization at Position 3
The bromine at position 3 undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling reactions:
Nucleophilic Substitution
-
Amines : Reaction with morpholine or cis-2,6-dimethylmorpholine in ethanol under reflux yields 3-morpholino derivatives (57–71% yields) .
-
Alkoxides : Substitution with isopropoxide produces 3-isopropoxy analogs (e.g., 17f in 71% yield) .
Sonogashira Coupling
-
Reaction with terminal alkynes (e.g., pyridin-3-ylethyne) under Pd catalysis forms 3-alkynyl derivatives (e.g., 18l in 71% yield) .
Comparative Reactivity
Mechanistic Insights
-
Oxidative Cyclization : Formation of the isothiazolo core involves bromine-mediated S–N bond cyclization. TEMPO trapping experiments confirm a radical-free mechanism .
-
Halogen Selectivity : Bromine at position 3 is more reactive than at position 6 in SNAr due to electronic effects .
Challenges
Scientific Research Applications
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target of interest .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thieno[2,3-b]pyridine Derivatives: Derived via scaffold-hopping from isothiazolo[5,4-b]pyridine, these compounds exhibit stronger DRAK2 binding (Kd = 9 nM) but lack selectivity, acting as dual inhibitors of DRAK1 and DRAK2 .
- 3-Bromo-5-(4-fluorophenyl)isothiazolo[4,3-b]pyridine (13c) : A positional isomer with fluorine at position 5 instead of 6. Synthesized in 60% yield via palladium-catalyzed coupling, it highlights the impact of substituent placement on synthetic accessibility and biological activity .
Substituent Modifications
- Trifluoromethyl vs. Fluorophenyl : Replacing the 4-fluorophenyl group with a trifluoromethyl group (as in 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine) introduces stronger electron-withdrawing effects, which may enhance target binding but reduce solubility (molecular weight = 297.09 vs. 309 for the target compound) .
- Bromine vs. Amino Groups: 2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS 1160791-13-8) demonstrates how amino substituents can improve solubility but may reduce affinity for hydrophobic kinase pockets .
Physicochemical Properties
Biological Activity
3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. The unique structure of this compound, featuring both bromine and fluorine substitutions, contributes to its reactivity and interaction with biological targets. This article summarizes the current understanding of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H6BrFN2S
- Molar Mass : 309.16 g/mol
- Density : 1.560 ± 0.06 g/cm³ (predicted)
- Boiling Point : 254.4 ± 22.0 °C (predicted)
- pKa : 2.00 ± 0.50 (predicted) .
Antiviral Activity
Research indicates that derivatives of isothiazolo[5,4-b]pyridine exhibit significant antiviral properties. Specifically, compounds structurally related to this compound have shown efficacy against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of key viral enzymes such as NS5B RNA polymerase. For instance, certain isothiazolo derivatives have demonstrated IC50 values in the low micromolar range against these enzymes .
Anticancer Activity
The anticancer potential of isothiazolo[5,4-b]pyridine derivatives has also been explored extensively:
- Cytotoxicity Studies : In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. For example, compounds similar to this compound have shown IC50 values ranging from 0.75 to 4.15 μM against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Viral Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B | ~32.2 | |
| Antiviral | DENV | ~31.9 | |
| Anticancer | Various | 0.75 - 4.15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications:
- Substituent Effects : The presence of halogen atoms (bromine and fluorine) significantly enhances the binding affinity and potency against target enzymes due to increased electron-withdrawing effects and improved lipophilicity.
Case Study 1: Inhibition of GAK
In a study focused on selective inhibitors of Cyclin-G associated kinase (GAK), derivatives similar to this compound were synthesized and evaluated for their binding affinity:
- Findings : The most potent compound exhibited an IC50 value of 51 nM for GAK inhibition, indicating strong potential as a therapeutic agent against diseases linked to GAK dysregulation .
Case Study 2: Antiviral Efficacy Against HCV
Another study investigated the antiviral properties of isothiazolo derivatives against HCV:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine?
- Methodology :
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group, as demonstrated in cross-coupling reactions with brominated heterocycles .
- Reaction conditions : Optimize temperature (reflux in toluene, 80–110°C) and stoichiometry (4.0 equiv methylboronic acid, 0.1 equiv Pd(OAc)₂) to minimize side products .
- Purification : Employ gradient column chromatography (ethyl acetate/hexane) to isolate the product with >95% purity .
- Data-driven approach : Monitor reaction progress via TLC or LC-MS to adjust reaction time (typically 3.5–12 hours) .
Q. How can the structure and purity of this compound be confirmed?
- Analytical techniques :
- NMR spectroscopy : Compare experimental ¹H NMR (e.g., δ 9.25 ppm for aromatic protons) with literature data for regiochemical confirmation .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.01) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What methods are used to evaluate the biological activity of this compound?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ATPase activity) .
- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Docking studies : Use AutoDock Vina to predict binding interactions with target proteins (e.g., EGFR kinase) .
Advanced Research Questions
Q. How can contradictory data from different synthetic routes be resolved?
- Case example : Discrepancies in yields between phosphorous oxychloride-mediated cyclization (60–70% yield) vs. phase-transfer catalysis (81% yield) .
- Resolution strategies :
- Byproduct analysis : Identify intermediates (e.g., sulfoxides, sulfones) via GC-MS .
- Computational modeling : Compare energy barriers of competing pathways using DFT calculations .
Q. What are the challenges in regioselective functionalization of the isothiazolo[5,4-b]pyridine core?
- Regiochemistry control :
- Steric effects : Bulkier substituents at C3 (bromine) direct electrophilic attacks to C6 .
- Directing groups : Use meta-directing groups (e.g., fluorine) to guide cross-coupling reactions .
- Experimental validation : Compare ¹³C NMR shifts of derivatives to confirm substitution patterns .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- DFT studies :
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 4.5 eV for brominated derivatives) .
- Simulate electrostatic potential maps to optimize interactions with hydrophobic enzyme pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with antimicrobial IC₅₀ values .
Methodological Recommendations
- Scale-up challenges : Transition from batch to continuous flow reactors to improve reproducibility (residence time: 20–30 min) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Safety : Handle brominated intermediates in fume hoods due to volatility (LD₅₀ > 200 mg/kg in rats) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
